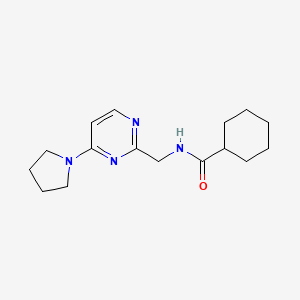

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAAKIBKVGTLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NC=CC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidine and cyclohexanecarboxamide groups. Common synthetic routes include:

Pyrrolidine Formation: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

Pyrimidine Introduction: The pyrimidine ring is often introduced via a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

Cyclohexanecarboxamide Attachment: The cyclohexanecarboxamide group is typically introduced through a reaction with cyclohexanecarboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Substitution reactions often use nucleophiles such as amines, alcohols, or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide can be used to study protein interactions, enzyme inhibition, and cellular processes. Its potential as a pharmacophore makes it valuable in drug discovery.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be explored for its anti-inflammatory, anticancer, and antiviral properties.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclohexanecarboxamide group may influence protein binding and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrimidine core distinguishes this compound from pyridine (one nitrogen atom) and triazine (three nitrogen atoms) derivatives. For example, pyridine-based compounds from the Catalog of Pyridine Compounds (e.g., 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine) exhibit lower solubility due to bulky substituents like tert-butyldimethylsilyloxy, which increase molecular weight and logP .

Table 1: Core Structure and Physicochemical Properties

Key Observations :

Substituent Effects

Pyrrolidine Group

The pyrrolidine moiety is a common feature in CNS-targeting drugs due to its rigid, saturated structure and amine functionality. Compared to piperidine or azetidine analogs, pyrrolidine offers a balance of conformational flexibility and steric bulk, which may enhance receptor engagement.

Cyclohexanecarboxamide vs. Other Amides

However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.

Bioactivity Trends (Hypothetical)

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

- Kinase Inhibition: Pyrimidine derivatives often exhibit nanomolar IC50 values in kinase assays due to ATP-binding site interactions. The target compound’s pyrrolidine and carboxamide groups may enhance selectivity over pyridine-based analogs .

- CNS Penetration: The cyclohexane group’s lipophilicity, combined with pyrrolidine, may improve blood-brain barrier transit compared to polar triazine derivatives with multiple dimethylamino groups .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidine ring, a pyrimidine ring, and a cyclohexanecarboxamide moiety. The molecular formula is with a molecular weight of approximately 284.35 g/mol. Its unique structure allows for specific interactions with biological targets, particularly in the modulation of cell signaling pathways.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential application in cancer treatment, as it targets the regulatory pathways that control cell division.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Inhibition of cell growth |

| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.6 | Cell cycle arrest |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Other Biological Activities

Beyond its anticancer properties, the compound has been explored for its effects on other biological processes:

- Inhibition of Janus Kinases (JAKs) : It has shown potential as a JAK inhibitor, which may have implications in treating autoimmune diseases and inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest it may disrupt the life cycle of pathogens such as Plasmodium falciparum, indicating potential use in treating malaria .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on CDK Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited CDK2 and CDK4, leading to reduced proliferation in tumor cells .

- Antimicrobial Effects : Another research effort highlighted its binding to PfCLK3 enzyme, inhibiting its function and disrupting the normal life cycle of Plasmodium falciparum, which is critical for malaria treatment .

- In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant tumor regression without notable toxicity compared to standard chemotherapy agents.

Q & A

Basic: What synthetic strategies are optimal for preparing N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, and how can reaction yields be maximized?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A two-step approach is common:

Nucleophilic substitution : Introduce the pyrrolidine group at the 4-position of 2-chloropyrimidine under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to form 4-(pyrrolidin-1-yl)pyrimidine .

Amide coupling : React the pyrimidine intermediate with cyclohexanecarboxylic acid via a coupling agent (e.g., HATU or EDC) in dichloromethane or THF.

Yield optimization requires strict control of stoichiometry, temperature (40–60°C for amidation), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Impurities often arise from incomplete substitution or hydrolysis of the pyrimidine ring .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR (¹H/¹³C) : Confirm regioselectivity of pyrrolidine substitution (δ 8.3–8.5 ppm for pyrimidine protons) and amide bond formation (δ 6.5–7.0 ppm for NH). Cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm .

- HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor molecular ion peaks (m/z ~330 for [M+H]⁺).

- X-ray crystallography : Resolve conformational ambiguities (e.g., cyclohexane chair vs. boat) if single crystals are obtainable via slow evaporation in ethanol .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Answer:

Key structural modifications include:

- Pyrimidine ring : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic effects on target binding .

- Cyclohexane moiety : Introduce substituents (e.g., hydroxyl or fluorine) to enhance solubility or modulate lipophilicity (logP calculations via ChemAxon or Schrödinger).

- Amide linker : Replace with sulfonamide or urea groups to improve metabolic stability.

In vitro assays (e.g., enzyme inhibition or receptor-binding studies) should correlate structural changes with IC₅₀ values. For example, highlights pyrimidine-piperazine derivatives with enhanced anticonvulsant activity via optimized H-bonding .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

Contradictions often stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or buffer pH. Standardize protocols using reference compounds (e.g., positive controls from PubChem) .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-20) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

- Off-target effects : Perform counter-screening against related enzymes/receptors (e.g., kinase panels) to exclude promiscuity.

Advanced: What computational methods are effective for predicting this compound’s pharmacokinetic (PK) properties?

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with targets (e.g., serotonin receptors) using crystal structures from the PDB. Prioritize binding poses with ∆G < −8 kcal/mol .

- ADMET prediction : Use QikProp (Schrödinger) or ADMETlab 2.0 to estimate bioavailability (%F >30), BBB penetration (logBB <0.3), and CYP450 inhibition risks .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residue interactions .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal stability : Store at −20°C in amber vials; DSC/TGA analysis shows decomposition onset at ~180°C .

- Light sensitivity : Protect from UV exposure to prevent pyrimidine ring photodegradation (confirmed via HPLC after accelerated stability testing) .

- Hydrolytic stability : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze. Use lyophilization for long-term storage .

Advanced: How can researchers design in vivo studies to evaluate this compound’s therapeutic potential while adhering to ethical guidelines?

Answer:

- Dose optimization : Conduct pilot PK studies in rodents (IV/PO administration) to determine Cmax, t₁/₂, and AUC₀–24h. Use LC-MS/MS for plasma quantification .

- Ethical compliance : Follow ARRIVE 2.0 guidelines for animal welfare, including humane endpoints and sample size minimization. Obtain IACUC approval before proceeding .

- Toxicity screening : Perform histopathology and serum biochemistry (ALT/AST, creatinine) after 14-day repeated dosing. notes acute oral toxicity (LD₅₀ >500 mg/kg) for related carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.